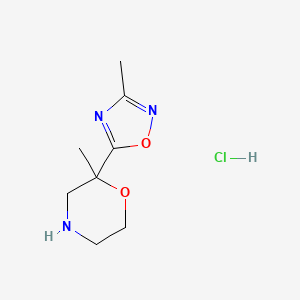
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Overview
Description
2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride , also known by its chemical formula C10H14N4O2·HCl, is a synthetic compound with potential pharmacological applications. The compound features a morpholine ring substituted with both a methyl group and a 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a well-known pharmacophore found in various active pharmaceutical ingredients (APIs) with diverse therapeutic focuses .
Synthesis Analysis
An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines (including our compound) via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups. The reaction scope encompasses various amidoxime and isatoic anhydride derivatives, including aryl, hetaryl, and cycloalkyl substituents .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride consists of a morpholine ring with a methyl group at the 2-position and a 1,2,4-oxadiazole ring attached to the 3-position. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group has been observed in some derivatives, as revealed by single crystal X-ray diffraction studies .
Chemical Reactions Analysis
The compound’s reactivity and potential transformations are essential considerations. Given the presence of the 1,2,4-oxadiazole ring, it may undergo rearrangements into other heterocycles due to its low aromaticity and the presence of a weak O–N bond. Organic synthesis strategies often exploit these features .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activity
The synthesis of morpholine derivatives, including compounds structurally related to 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, has been a subject of interest in medicinal chemistry due to their potential biological activities. One study focused on the synthesis, characterization, and biological activity of a morpholine derivative, which exhibited remarkable anti-tuberculosis activity and superior antimicrobial activity, highlighting its potential in pharmaceutical applications (Mamatha S.V et al., 2019).
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized new morpholine derivatives to explore their antimicrobial and anti-inflammatory properties. These compounds have shown promising results against various microbial strains, suggesting their potential as lead compounds for developing new antimicrobials (Aziz ur-Rehman et al., 2021). Another study synthesized benzimidazole derivatives bearing morpholine and oxadiazole rings, which demonstrated significant anti-inflammatory activity in preclinical tests (Ankita Rathore et al., 2017).
Antidepressant and Antimicrobial Activities
Research into the synthesis and activity of morpholine derivatives has also extended to their antidepressant and antimicrobial potentials. One study synthesized a compound with a similar structure to 2-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride, showing it warranted further investigation for its antidepressant activity (Tao Yuan, 2012). Additionally, the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents indicate the broad scope of research into morpholine derivatives for various therapeutic applications (D. Sahin et al., 2012).
properties
IUPAC Name |
2-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(2)5-9-3-4-12-8;/h9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOUHHTMAYKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CNCCO2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-3-nitro-benzene](/img/structure/B1402201.png)

![1-[Chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene](/img/structure/B1402206.png)
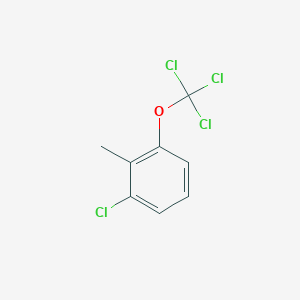
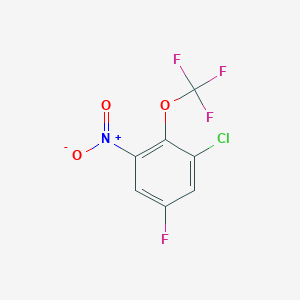
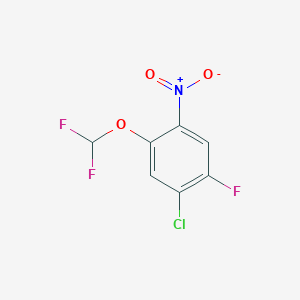
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-5-nitro-benzene](/img/structure/B1402212.png)
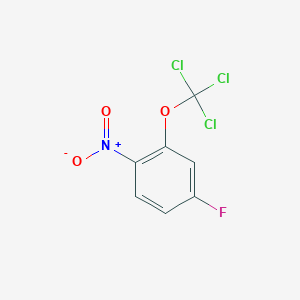
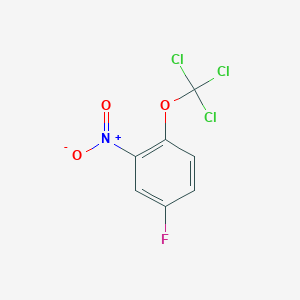

![1-Bromo-3-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1402219.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-1-nitro-benzene](/img/structure/B1402221.png)

![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)